
1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an acetyl group, a methyl group, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Reduction of the nitro group: 1-Acetyl-5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole.
Substitution of the trifluoromethyl group: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The acetyl group may also play a role in the compound’s interaction with biological targets.
Comparison with Similar Compounds
1-Acetyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the acetyl group, which affects its biological activity and chemical reactivity.
1-Acetyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole:
Uniqueness: 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties The presence of the trifluoromethyl group enhances its metabolic stability, while the nitro group allows for redox reactions
Biological Activity
1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
- Chemical Formula : C₇H₆F₃N₃O₃
- Molecular Weight : 237.14 g/mol
- CAS Number : 1017793-88-2
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
A study highlighted that certain pyrazole derivatives could inhibit the proliferation of cancer cells in vitro and demonstrate antitumor effects in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
This compound has been evaluated for anti-inflammatory effects. In various models, including carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant inhibition of inflammation. Notably, some compounds demonstrated a selective inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Pyrazoles have been documented to possess antibacterial and antiviral activities. While specific data on the antimicrobial efficacy of this compound is limited, related pyrazole compounds have shown promise against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
-
Anticancer Studies :
- A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance anticancer activity significantly. For example, compounds with trifluoromethyl substitutions showed improved potency against specific cancer types .
- Anti-inflammatory Evaluation :
- Molecular Modeling Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
- Nitration : Introducing the nitro group at position 4 using acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled temperatures (0–5°C) to avoid over-nitration .
- Acetylation : Reaction with acetyl chloride in anhydrous conditions to install the acetyl group at position 1. Excess acetyl chloride ensures complete conversion, but prolonged reaction times may lead to side reactions .
- Trifluoromethylation : Methods vary, but copper-mediated cross-coupling or direct substitution using trifluoromethylating agents (e.g., CF₃I) are reported for similar pyrazoles. Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., CuI) critically affect regioselectivity .
Key Optimization : Monitor intermediates via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Yields range from 40–65% depending on stepwise efficiency .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
- NMR Spectroscopy : Use high-field (≥400 MHz) ¹H/¹³C NMR to resolve overlapping signals. For example, the acetyl group’s carbonyl (δ ~200–210 ppm in ¹³C NMR) and trifluoromethyl (δ ~120–125 ppm) are diagnostic. NOESY can confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight (C₈H₇F₃N₄O₃: calc. 272.05). Fragmentation patterns help validate the nitro and acetyl groups .
- XRD : For crystalline samples, single-crystal XRD resolves tautomeric ambiguity (e.g., 1H vs. 2H pyrazole forms) .
Contradictions : Discrepancies in melting points or spectral data often arise from impurities (e.g., residual solvents) or tautomerism. Recrystallization (e.g., from ethanol/water) and 2D NMR (HSQC, HMBC) clarify structural assignments .
Q. What safety precautions are critical during synthesis and handling?
- Nitro Group Hazards : Thermal instability requires avoiding open flames and high temperatures. Store in cool, dry conditions away from oxidizers .
- Trifluoromethyl Handling : Use fume hoods to prevent inhalation of volatile intermediates (e.g., CF₃Cl byproducts). PPE (nitrile gloves, safety goggles) is mandatory .
- Acetyl Chloride : Reacts violently with water; use anhydrous solvents and slow addition under nitrogen .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence biological activity in related pyrazoles?
- Trifluoromethyl : Enhances lipophilicity and metabolic stability. In COX-2 inhibition assays, CF₃ groups improve binding affinity by 3–5-fold compared to methyl analogs .
- Nitro Group : Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., carbonic anhydrase). However, nitro reduction in vivo may generate reactive metabolites, requiring SAR studies to balance efficacy/toxicity .
Methodology : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (AutoDock Vina) to map interactions .
Q. What strategies address low yields in multi-step syntheses of nitro-acetyl pyrazoles?
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., nitration in 30 mins vs. 24 hrs) and improves yields by 15–20% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation. For example, telescoped nitration-acetylation steps achieve 70% overall yield in pilot studies .
- Catalyst Screening : Heterogeneous catalysts (e.g., Cu-ZSM-5) enhance trifluoromethylation efficiency, reducing byproducts .
Q. How can tautomerism impact spectroscopic and crystallographic data interpretation?
- Solution vs. Solid State : In solution (DMSO-d₆), rapid tautomeric exchange may average NMR signals, while XRD reveals a single tautomer (e.g., 1H form). Variable-temperature NMR (VT-NMR) can detect dynamic equilibria .
- pH Effects : Protonation at N-2 under acidic conditions stabilizes the 2H form, altering UV-Vis spectra. Use buffered solvents for consistent characterization .
Q. What are the decomposition pathways under storage conditions, and how are they mitigated?
- Hydrolytic Degradation : The acetyl group hydrolyzes slowly in humid environments, forming 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-ol. Store desiccated at –20°C .
- Thermal Decomposition : Above 80°C, nitro group elimination generates NOₓ gases. TGA-DSC analysis identifies safe storage thresholds .
Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .
Properties
IUPAC Name |
1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)11-12(3)4(2)14/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGVQIRJFHWRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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